molecular formula C22H21P B14637925 Phosphorane, cyclobutylidenetriphenyl- CAS No. 53213-06-2

Phosphorane, cyclobutylidenetriphenyl-

Cat. No.: B14637925
CAS No.: 53213-06-2
M. Wt: 316.4 g/mol
InChI Key: ZODDXDYBPAQFMT-UHFFFAOYSA-N
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Description

Phosphorane, cyclobutylidenetriphenyl- is a compound with the molecular formula C22H21P. It is a member of the phosphorane family, which are organophosphorus compounds characterized by pentavalent phosphorus atoms. These compounds are known for their unique structural and chemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorane, cyclobutylidenetriphenyl- typically involves the reaction of triphenylphosphine with cyclobutylidene compounds under controlled conditions. One common method is the Wittig reaction, where triphenylphosphine reacts with an aldehyde or ketone to form the desired phosphorane. The reaction conditions often include the use of strong bases such as butyl lithium to facilitate the formation of the ylide intermediate .

Industrial Production Methods

Industrial production of phosphorane, cyclobutylidenetriphenyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphorane, cyclobutylidenetriphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranes. These products have distinct chemical properties and can be further utilized in various applications .

Scientific Research Applications

Phosphorane, cyclobutylidenetriphenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phosphorane, cyclobutylidenetriphenyl- involves its ability to form stable ylides, which can then react with various electrophiles. In the Wittig reaction, the ylide formed from the phosphorane reacts with aldehydes or ketones to produce alkenes. This reaction proceeds through the formation of a betaine intermediate and a four-membered oxaphosphetane ring, which then decomposes to yield the final alkene product .

Comparison with Similar Compounds

Phosphorane, cyclobutylidenetriphenyl- can be compared with other similar compounds such as:

Phosphorane, cyclobutylidenetriphenyl- stands out due to its specific structural features and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

53213-06-2

Molecular Formula

C22H21P

Molecular Weight

316.4 g/mol

IUPAC Name

cyclobutylidene(triphenyl)-λ5-phosphane

InChI

InChI=1S/C22H21P/c1-4-11-19(12-5-1)23(22-17-10-18-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2

InChI Key

ZODDXDYBPAQFMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C1

Origin of Product

United States

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